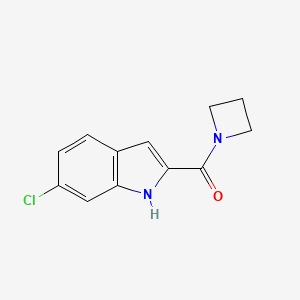

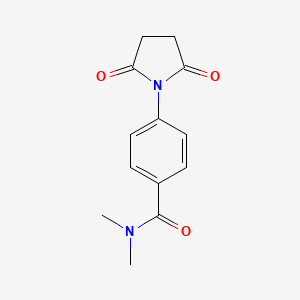

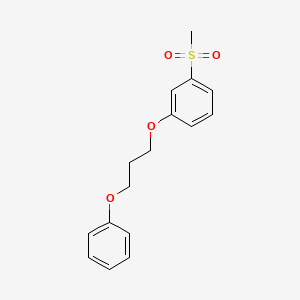

N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as Furamidine, is a heterocyclic organic compound that has been extensively studied for its potential use as an antiparasitic agent. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies. In

Scientific Research Applications

N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied for its potential use as an antiparasitic agent. It has been shown to be effective against a variety of parasites, including Trypanosoma brucei, which causes African sleeping sickness, and Leishmania donovani, which causes visceral leishmaniasis. In addition to its antiparasitic properties, N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has also been studied for its potential use in cancer treatment.

Mechanism of Action

N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide works by binding to the DNA of parasites and inhibiting their ability to replicate. It does this by binding to the minor groove of the DNA helix and causing structural changes that prevent the binding of other proteins that are necessary for replication. This mechanism is unique to N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide and has been the subject of much scientific research.

Biochemical and Physiological Effects:

N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have low toxicity in animal studies and has been well-tolerated in human clinical trials. It is rapidly absorbed and distributed throughout the body, with peak concentrations reached within 1-2 hours of administration. N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide is primarily metabolized in the liver and excreted through the kidneys.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has several advantages for use in lab experiments. It is highly soluble in water and can be easily administered to animals. It has also been shown to be effective in small doses, making it cost-effective for use in research studies. However, one limitation of N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide is that it has a relatively short half-life in the body, which can make it difficult to maintain therapeutic levels over an extended period of time.

Future Directions

There are several future directions for research on N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of interest is the development of new analogs that may have improved efficacy or reduced toxicity. Another area of interest is the use of N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide in combination with other drugs to improve treatment outcomes. Finally, there is a need for further research on the mechanism of action of N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide, which may lead to the development of new drugs with similar mechanisms.

Synthesis Methods

N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized using several different methods, including the reaction of furfurylamine with methyl acrylate and the reaction of furfurylamine with 2,3-dihydroxybenzaldehyde. The most common method involves the reaction of furfurylamine with 2,3-dihydroxybenzaldehyde in the presence of acetic acid and sodium acetate. This method yields a high purity product and has been used in most of the scientific studies involving N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide.

properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-12(7-9-3-2-4-15-9)11(13)10-8-14-5-6-16-10/h2-4,8H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOWPIUAZQLHEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)C(=O)C2=COCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)

![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)

![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)

![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)

![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)